![molecular formula C14H17NO3 B2867681 N-([2,2'-bifuran]-5-ylmethyl)pivalamide CAS No. 2034489-90-0](/img/structure/B2867681.png)

N-([2,2'-bifuran]-5-ylmethyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

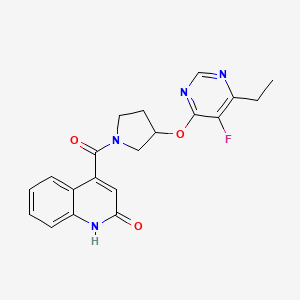

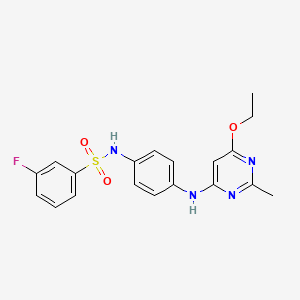

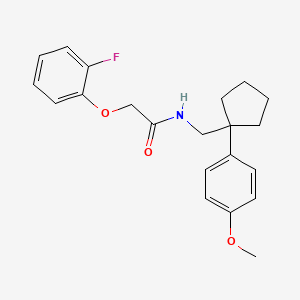

The compound “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” is a complex organic molecule. It seems to contain a bifuran moiety, which is a type of aromatic compound consisting of two furan rings . It also contains a pivalamide group, which is an amide derived from pivalic acid .

Molecular Structure Analysis

The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” would likely be complex due to the presence of the bifuran and pivalamide moieties . The bifuran moiety would likely contribute to the aromaticity of the molecule, while the pivalamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” would likely be influenced by the bifuran and pivalamide groups . The bifuran moiety could potentially undergo electrophilic aromatic substitution reactions, while the pivalamide group could potentially participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” would be influenced by its molecular structure . For instance, the presence of the bifuran moiety could potentially increase its aromaticity and stability, while the pivalamide group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación

Control and Site of Lithiation

The study by Smith et al. (2013) on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds reveals insights into regioselective lithiation processes, which are crucial for the synthesis of substituted derivatives in pharmaceutical and materials science research. This process enables the introduction of functional groups into specific positions on a molecule, facilitating the synthesis of complex molecules for various applications (Smith et al., 2013).

Metabolism and Hemoglobin Adduct Formation

Research on the metabolism of acrylamide by Fennell et al. (2005) provides a foundational understanding of how certain compounds are metabolized in humans, which can be applicable to studying the metabolism of N-([2,2'-bifuran]-5-ylmethyl)pivalamide. Understanding the metabolic pathways and hemoglobin adduct formation is critical for assessing the potential toxicological effects of chemicals and developing safer pharmaceuticals and chemicals (Fennell et al., 2005).

Metabolites Identification

The identification of metabolites of N-(5-Benzoyl-2-(4-(2-Methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide by Song et al. (2014) demonstrates the use of high-resolution/high-accuracy tandem mass spectrometry in identifying metabolic pathways. Such techniques could be applied to this compound to understand its metabolism, aiding in the development of drugs and chemicals with better safety profiles (Song et al., 2014).

High-Performance Polymers

Hasegawa et al. (1999) explored the dynamic mechanical properties of asymmetric biphenyl type polyimides, which are relevant to the development of materials with specific mechanical and thermal properties. This research could inspire investigations into the polymer applications of this compound or its derivatives, particularly in the fields of electronics, aerospace, and automotive industries (Hasegawa et al., 1999).

Catalysis and Chemical Reactions

The work by Ichikawa et al. (2019) on the regio- and enantioselective synthesis of 1,2-diamine derivatives showcases the importance of catalysis in achieving selective chemical reactions. Such catalytic processes could be applied to the synthesis and functionalization of this compound, enabling the creation of compounds with desired stereochemistry for pharmaceutical and chemical industries (Ichikawa et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)13(16)15-9-10-6-7-12(18-10)11-5-4-8-17-11/h4-8H,9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXYCQBESZICBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2867599.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)

![N-{2,4-dimethyl-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2867607.png)

![2-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2867612.png)

![(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2867617.png)